2-Formamido-4-methoxy-3-methylbutanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-4-methoxy-3-methylbutanoic acid typically involves the formylation of penicillamine . The reaction conditions often include the use of formic acid and a suitable catalyst to facilitate the formylation process . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
2-Formamido-4-methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Formamido-4-methoxy-3-methylbutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Formamido-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating biochemical reactions . Its formamido group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Formamido-3-mercapto-3-methylbutanoic acid
- 2-[(4-methoxyphenyl)formamido]-3-methylbutanoic acid
- 2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid
Uniqueness
2-Formamido-4-methoxy-3-methylbutanoic acid is unique due to its specific formamido and methoxy functional groups, which confer distinct chemical properties and reactivity. These functional groups make it particularly useful in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C7H13NO4 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-formamido-4-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-5(3-12-2)6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
CYBALLXILYDKIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C(C(=O)O)NC=O |
Origin of Product |
United States |
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